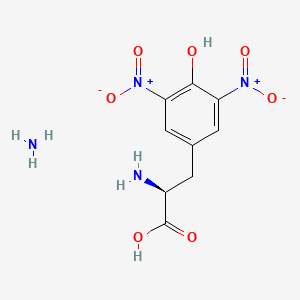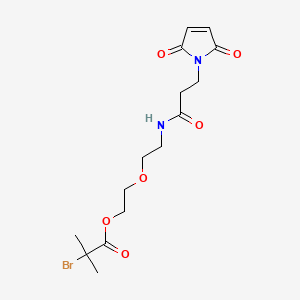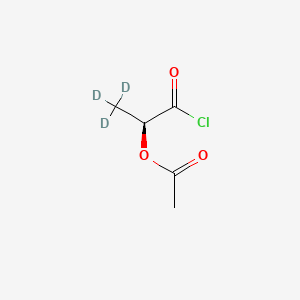
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is an organic compound that features a bipyridine moiety linked to a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its ability to act as a ligand in coordination chemistry, while the thiadiazole ring imparts unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the “1,2,4-triazine” methodology to prepare 2,2’-bipyridine-6-carboxylic acid esters, which are then modified to introduce the thiadiazole ring . The reaction conditions often include the use of reagents such as triethylamine, triphenylphosphine, chloroform, and carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing the use of toxic reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The bipyridine unit can be oxidized under certain conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can lead to the formation of N-oxides, while reduction of the thiadiazole ring can yield amine derivatives .
Scientific Research Applications
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its ability to coordinate with metal ions. The bipyridine unit acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic and electron transfer processes, influencing molecular targets and pathways involved in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
1,10-Phenanthroline: Another bidentate ligand with a similar structure and applications.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and has different electronic properties compared to 2,2’-bipyridine.
Uniqueness
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in the development of advanced materials and catalysts .
Properties
CAS No. |
1179362-70-9 |
|---|---|
Molecular Formula |
C12H9N5S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
3-(6-pyridin-2-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-6-3-5-9(15-10)8-4-1-2-7-14-8/h1-7H,(H2,13,16,17) |
InChI Key |
SKUKSBXSVNARHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)

![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)



![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)



![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)



